1-Bromo-4-(4,4-dimethylcyclohexyl)benzene
Description
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is a brominated aromatic compound featuring a 4,4-dimethylcyclohexyl substituent at the para position of the benzene ring. Such derivatives are commonly employed as intermediates in organic synthesis, particularly in the preparation of liquid crystals , pharmaceuticals , and advanced materials . The 4,4-dimethylcyclohexyl group introduces steric bulk and conformational rigidity, which can influence reactivity, solubility, and crystallinity compared to simpler substituents.
Properties
IUPAC Name |
1-bromo-4-(4,4-dimethylcyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br/c1-14(2)9-7-12(8-10-14)11-3-5-13(15)6-4-11/h3-6,12H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFPXSJAZRNKCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene typically involves the bromination of 4-(4,4-dimethylcyclohexyl)benzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure the selective bromination at the para position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction conditions ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), ammonia (NH3), and various alkoxides. These reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-(4,4-dimethylcyclohexyl)phenol, 4-(4,4-dimethylcyclohexyl)aniline, and various ethers.
Oxidation Reactions: Products include 4-(4,4-dimethylcyclohexyl)benzaldehyde and 4-(4,4-dimethylcyclohexyl)benzoic acid.
Reduction Reactions: The major product is 4-(4,4-dimethylcyclohexyl)benzene.
Scientific Research Applications
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of new drugs.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the 4,4-dimethylcyclohexyl group can influence the compound’s steric and electronic properties. These interactions can affect various biological pathways and processes, making the compound useful in drug development and other applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 1-Bromo-4-(4,4-dimethylcyclohexyl)benzene with analogous brominated aromatic compounds:
Biological Activity
1-Bromo-4-(4,4-dimethylcyclohexyl)benzene is a brominated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : CHBr
- Molecular Weight : 251.18 g/mol
The compound features a bromine atom attached to a benzene ring that is further substituted with a 4,4-dimethylcyclohexyl group. This unique configuration contributes to its chemical reactivity and potential interactions with biological systems.
Mechanisms of Biological Activity
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Preliminary studies suggest that brominated aromatic compounds can exhibit antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anti-inflammatory Effects : Similar compounds have been shown to modulate inflammatory pathways. The potential for this compound to inhibit pro-inflammatory cytokines or enzymes involved in the inflammatory response warrants further investigation.
- Neuroprotective Properties : Some studies indicate that brominated compounds can influence neuronal signaling pathways, potentially offering protective effects against neurodegenerative diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with other related brominated compounds:
| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |
|---|---|---|---|
| This compound | CHBr | 251.18 g/mol | Antimicrobial, anti-inflammatory potential |
| 1-Bromo-3-(dimethylamino)benzene | CHBrN | 228.12 g/mol | Antidepressant effects |
| 2-Bromo-2'-hydroxyacetophenone | CHBrO | 229.07 g/mol | Antioxidant and anti-inflammatory properties |
Case Studies and Research Findings
Research into the biological activity of brominated compounds has yielded various findings:
- Antimicrobial Studies : A study published in the Journal of Applied Microbiology demonstrated that certain brominated phenolic compounds exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study indicated that modifications in the alkyl side chains could enhance efficacy .
- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2023) explored the anti-inflammatory properties of brominated compounds in vitro. The study found that these compounds could inhibit the expression of COX-2 and reduce the production of TNF-alpha in macrophages .
- Neuroprotective Effects : A recent investigation highlighted the neuroprotective potential of brominated compounds in models of oxidative stress-induced neurotoxicity. The findings suggested that these compounds could mitigate neuronal damage by modulating reactive oxygen species (ROS) levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
